1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the core structure with diethylaminoethyl chloride under basic conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Incorporation of the Methoxybenzo[d]furan-2-yl Group: This step involves a coupling reaction using a suitable benzo[d]furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The diethylamino group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Various amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Altering Cellular Pathways: Affecting signaling pathways within cells to induce changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Unique due to its combination of functional groups and potential biological activity.
2-(Diethylamino)ethyl][1-(3,4-dimethoxyphenyl)propyl]amine: Similar structure but different functional groups.
N,N-Diethyl-2-aminoethanol: Similar diethylamino group but lacks the complex structure.
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C28H32N2O7 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O7/c1-6-29(7-2)14-15-30-23(18-11-9-13-20(35-4)27(18)36-5)22(25(32)28(30)33)24(31)21-16-17-10-8-12-19(34-3)26(17)37-21/h8-13,16,23,32H,6-7,14-15H2,1-5H3 |
InChI Key |
PUKFBANJCUTIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.